molecular formula C14H12N4 B1353574 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline CAS No. 25518-15-4

2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B1353574
CAS No.: 25518-15-4
M. Wt: 236.27 g/mol
InChI Key: MPAXYIQTWKSSLZ-UHFFFAOYSA-N
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Description

2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is an organic compound that features a triazole ring substituted with a phenyl group and an aniline moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions include substituted triazoles, aniline derivatives, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to the desired therapeutic effects. The triazole ring and aniline moiety play crucial roles in binding to the target sites and exerting their effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-hetaryl-1H-1,2,4-triazol-5-yl)aniline: Similar structure but with different heteroaryl groups.

    2-(3-phenyl-1H-1,2,3-triazol-5-yl)aniline: Differing in the position of nitrogen atoms in the triazole ring.

    2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine: Substitution of the aniline group with a pyridine ring.

Uniqueness

2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is unique due to its specific combination of the triazole ring with phenyl and aniline groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAXYIQTWKSSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450957
Record name 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25518-15-4
Record name 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 2
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 3
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 4
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 5
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
Reactant of Route 6
2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline

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